molecular formula C17H21ClN4O3S2 B2510074 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1219394-49-6

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2510074
CAS No.: 1219394-49-6
M. Wt: 428.95
InChI Key: RLQUQQIEZRFZGO-UHFFFAOYSA-N
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Description

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone: . This compound features a benzo[d]thiazole ring system, a piperazine moiety, and a methylsulfonyl-substituted pyrrolidinone group, making it a unique and versatile molecule.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with o-aminothiophenol to form 4-chlorobenzo[d]thiazol-2-amine. This intermediate is then subjected to further reactions to introduce the piperazine and pyrrolidinone groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitrogen atoms in the piperazine ring can be reduced to form amines.

  • Substitution: : The chlorine atom on the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential anti-inflammatory and analgesic properties.

  • Medicine: : Its derivatives may be explored for therapeutic applications, such as in the treatment of inflammatory diseases.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole ring, piperazine moiety, and methylsulfonyl-substituted pyrrolidinone group. Similar compounds include:

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: : These compounds have been studied for their anti-inflammatory properties.

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: : These derivatives also exhibit anti-inflammatory and analgesic activities.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S2/c1-27(24,25)22-7-3-5-13(22)16(23)20-8-10-21(11-9-20)17-19-15-12(18)4-2-6-14(15)26-17/h2,4,6,13H,3,5,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQUQQIEZRFZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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